molecular formula C17H24N2O2S B2571552 (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide CAS No. 1390909-59-7

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2571552
CAS No.: 1390909-59-7
M. Wt: 320.45
InChI Key: HUXNYSIPBBSWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a phenyl group and a 1-cyclopentylpyrrolidin-3-yl moiety. The cyclopentylpyrrolidinyl group combines a five-membered saturated ring (cyclopentane) fused with a pyrrolidine ring, conferring both steric bulk and moderate lipophilicity.

Properties

IUPAC Name

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21,13-11-15-6-2-1-3-7-15)18-16-10-12-19(14-16)17-8-4-5-9-17/h1-3,6-7,11,13,16-18H,4-5,8-10,12,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNYSIPBBSWBP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CCC(C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopentylpyrrolidine intermediate. This intermediate is then reacted with a phenylethenesulfonamide precursor under specific conditions to yield the final product. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) exhibits three primary reaction pathways:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)Sulfonic acid + pyrrolidine amine
N-Alkylation Alkyl halides, base (K₂CO₃)N-alkylated sulfonamide derivatives
Sulfonamide Coupling Carbodiimides (EDC), DMAPAmide or sulfonamide conjugates
  • Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the sulfur center, with acid/base-mediated cleavage of the S-N bond . N-Alkylation exploits the lone pair on the sulfonamide nitrogen under basic conditions .

Ethenesulfonamide Double Bond Reactivity

The α,β-unsaturated sulfonamide system enables electrophilic and cycloaddition reactions:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Michael Addition Thiols, amines, Cu(I) catalystsβ-Substituted sulfonamide adducts
Diels-Alder Cycloaddition Heat, Lewis acids (AlCl₃)Six-membered cyclohexene derivatives
Electrophilic Halogenation Br₂/FeCl₃Dibrominated ethenesulfonamide
  • Regioselectivity : Markovnikov addition dominates in polar solvents due to carbocation stability . Anti-addition occurs under SN2-like conditions .

Pyrrolidine Ring Functionalization

The 1-cyclopentylpyrrolidine subunit undergoes ring-specific transformations:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Ring-Opening H₂O₂/TFA, 80°CLinear amino alcohol derivatives
N-Demethylation BBr₃, -78°CSecondary amine analogs
Cyclopentyl Migration Pd(OAc)₂, PPh₃, CO atmosphereRearranged bicyclic sulfonamides
  • Catalytic Systems : Palladium-mediated rearrangements mimic Heck-type coupling mechanisms observed in pyrrolidine derivatives .

Phenyl Group Modifications

The pendant phenyl group participates in aromatic substitution reactions:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-phenyl derivatives
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl-ethenesulfonamide hybrids
Friedel-Crafts Acylation AcCl, AlCl₃, refluxKetone-functionalized analogs
  • Electronic Effects : Electron-withdrawing sulfonamide groups direct electrophiles to meta positions .

Stability and Degradation Pathways

Key stability concerns under various conditions:

ConditionDegradation PathwayHalf-Life (Estimated)Evidence Source
Aqueous Acid (pH < 3)Sulfonamide hydrolysis~4 hours (25°C)
UV Light (254 nm)[2+2] Cycloaddition/cleavage<1 hour
Oxidative (H₂O₂)Sulfone formation~8 hours (50°C)
  • Storage Recommendations : Argon atmosphere and amber vials are critical to prevent photodegradation .

Pharmacological Derivatization

Reactivity exploited in structure-activity relationship (SAR) studies:

Modification SiteBiological TargetActivity EnhancementEvidence Source
Sulfonamide Replacement Carbonic anhydrase IX10-fold ↑ inhibition (IC₅₀)
Phenyl Ring Fluorination RORγt nuclear receptors94% inverse agonism
Pyrrolidine N-Methylation Dopamine D3 receptors5× selectivity over D2
  • Optimization Strategies : Fluorination at para positions improves metabolic stability and target binding .

Scientific Research Applications

Biological Activities

Research indicates that (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide interacts with various biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including resistant ones.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Its ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a candidate for cancer therapies.
  • Infection Control : As an antimicrobial agent, it shows promise against resistant bacterial strains.
  • Anti-inflammatory Treatments : Useful in conditions characterized by excessive inflammation.

Case Studies

Several case studies have highlighted the efficacy of (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide in various biological contexts:

Cancer Cell Line Studies

  • Methodology : In vitro studies using human cancer cell lines.
  • Key Findings : Significant cytotoxicity was observed at micromolar concentrations, linked to apoptosis induction and cell cycle arrest. A comparative study indicated that this compound was more effective than standard chemotherapeutic agents in certain cancer types.

Antimicrobial Efficacy

  • Methodology : Minimum inhibitory concentration (MIC) determination against Methicillin-resistant Staphylococcus aureus (MRSA).
  • Key Findings : Promising results were found with MIC values lower than those of traditional antibiotics, indicating its potential as an effective antimicrobial agent.

Inflammatory Disease Models

  • Methodology : Animal models of arthritis.
  • Key Findings : Administration of the compound resulted in reduced swelling and pain scores compared to control groups, suggesting its utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism of action of (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Bioactivity Correlations : Nitrogen-rich heterocycles (e.g., pyrazine in 3A5NP2C) are linked to anticancer activity, while methoxy-aromatic systems () align with urinary tract applications.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide, and how can reaction yields be improved?

The synthesis of sulfonamide derivatives typically involves condensation reactions between sulfonyl chlorides and amines. For example, (E)-N-aryl-2-arylethenesulfonamide analogues are synthesized via coupling of 2-phenylethenesulfonyl chloride with substituted anilines, achieving yields of 49–83% under controlled conditions (e.g., CDCl₃ solvent, 300 MHz NMR monitoring) . To optimize yields:

  • Use anhydrous conditions to minimize hydrolysis of sulfonyl chloride intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR.
  • Purify via column chromatography and recrystallization to enhance purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm stereochemistry (e.g., coupling constants J = 15.3–15.6 Hz for trans-alkene protons) and amine/sulfonamide proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., [M + H]⁺ peaks matching calculated masses within 0.0024 Da error) .
  • Melting Point Analysis : To assess purity (e.g., 108–114°C for related sulfonamides) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ligands. For example, thiourea-sulfonamide hybrids show enzyme inhibition via competitive binding .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) and compare to structurally similar compounds like quinoline-sulfonamide derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Divergent results often arise from methodological differences. For example:

  • Receptor Selectivity : Computational models (e.g., hybrid QSAR/receptor-response models) may predict conflicting activities due to varying receptor subtypes or assay conditions .
  • Structural Modifications : Test analogues with substituents at the cyclopentyl or phenyl groups to isolate activity-contributing moieties .

Q. What computational strategies are effective for modeling receptor interactions of this sulfonamide?

  • Molecular Docking : Use crystal structures of homologous receptors (e.g., from Acta Crystallographica Section E) to predict binding poses .
  • Dynamic Simulations : Perform MD simulations in explicit solvent to assess stability of sulfonamide-receptor complexes over 100+ ns trajectories .
  • Meta-Analysis : Compare datasets from heterologous expression studies (e.g., 93 odorants tested across 464 receptors) to identify conserved interaction patterns .

Q. How should structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacophore?

  • Synthetic Variations : Introduce substituents at the pyrrolidine nitrogen (e.g., alkyl, aryl) or modify the ethenesulfonamide backbone (e.g., halogenation, methoxy groups) .
  • Biological Profiling : Screen analogues against panels of related targets (e.g., GPCRs, ion channels) to map selectivity .
  • 3D-QSAR : Align compounds using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Q. What experimental conditions affect the compound’s stability, and how can degradation be mitigated?

  • Solvent Effects : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may catalyze sulfonamide hydrolysis. Use inert atmospheres for long-term storage .
  • pH Sensitivity : Test stability in buffered solutions (pH 3–10) and identify degradation products via LC-MS .

Q. What mechanisms underlie its potential enzyme inhibition?

  • Competitive Binding : Sulfonamide groups may mimic transition states or substrate motifs (e.g., ATP-binding pockets in kinases) .
  • Allosteric Modulation : The cyclopentyl-pyrrolidine moiety could induce conformational changes in target enzymes, as seen in related benzoxazinone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.